molecular formula C10H9ClO3 B11891770 5-Chlorochroman-3-carboxylic acid

5-Chlorochroman-3-carboxylic acid

Cat. No.: B11891770
M. Wt: 212.63 g/mol
InChI Key: LJVZJTXYAQJLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorochroman-3-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This chroman derivative serves as a valuable synthetic intermediate and scaffold in medicinal chemistry. Compounds based on the chroman structure are of significant interest in pharmaceutical research for their potential biological activities. Chroman-3-carboxylic acid derivatives have been investigated as modulators of neuronal receptors, such as NMDA receptors, which are relevant targets for studying neurological conditions . Furthermore, structurally related carboxylic acid frameworks are frequently explored in the synthesis of novel antimicrobial and anticancer agents, highlighting the utility of this chemical class in developing new therapeutic candidates . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a key building block for constructing more complex molecules or for structure-activity relationship (SAR) studies. For specific product information, including the Certificate of Analysis (CoA), please contact our customer service team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

LJVZJTXYAQJLQD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Chlorochroman 3 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 5-Chlorochroman-3-carboxylic Acid Scaffold

Retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, suggesting various forward synthetic strategies. A primary disconnection can be made at the ether linkage of the chroman ring, leading to a substituted phenol (B47542) and a three-carbon side chain. This approach highlights the importance of phenol derivatives as key starting materials. Another logical disconnection is of the C2-C3 bond, which might suggest a strategy involving the cyclization of a suitably functionalized phenolic precursor.

Furthermore, considering the carboxylic acid group, a functional group interconversion (FGI) to a nitrile or an ester is a common retrosynthetic step. This suggests that the synthesis could proceed through a chroman-3-carbonitrile (B1626236) or a chroman-3-carboxylate ester, which can then be hydrolyzed to the final carboxylic acid. The chloro substituent on the aromatic ring can be envisioned as being present on the starting phenolic material or introduced at a later stage through a regioselective chlorination reaction. Exploiting feedstock chemicals like olefins and carboxylic acids as handles for controlled bond formation is a key feature in modern retrosynthetic approaches. nih.gov

Classical Synthetic Routes for Chroman-3-carboxylic Acids

Several classical methods have been developed for the synthesis of the broader class of chroman-3-carboxylic acids, which can be adapted for the synthesis of substituted analogues.

The Claisen rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org In the context of chroman synthesis, the aromatic Claisen rearrangement of allyl phenyl ethers serves as a key step. organic-chemistry.org This pericyclic reaction involves the thermal rearrangement of an allyl phenyl ether to an ortho-allyl phenol. organic-chemistry.org This intermediate can then undergo cyclization to form the chroman ring.

The general sequence involves:

Etherification: A phenol is reacted with an allyl halide to form an allyl phenyl ether.

Claisen Rearrangement: The allyl phenyl ether is heated to induce a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, yielding an o-allylphenol. organic-chemistry.org

Cyclization: The resulting o-allylphenol can then be cyclized to form the chroman ring. This cyclization can be promoted under various conditions, often involving acid catalysis.

Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen rearrangements, offer alternative routes to γ,δ-unsaturated esters and carboxylic acids, respectively, which can be precursors to chroman structures. libretexts.org For instance, the reaction of an allylic alcohol with an orthoester (Johnson-Claisen) can generate a γ,δ-unsaturated ester, a motif that could potentially be integrated into a chroman-forming cyclization. wikipedia.orglibretexts.org

Rearrangement TypeReactantsProduct
Aromatic Claisen Allyl phenyl ethero-allylphenol
Johnson-Claisen Allylic alcohol, Orthoesterγ,δ-unsaturated ester
Ireland-Claisen Allylic carboxylate, Strong baseγ,δ-unsaturated carboxylic acid

An alternative and widely used approach involves the synthesis of a chromone-3-carboxylic acid intermediate, followed by reduction to the corresponding chroman-3-carboxylic acid. Chromones, or 4H-1-benzopyran-4-ones, are versatile intermediates in their own right. semanticscholar.org

The synthesis of chromone-3-carboxylic acids can be achieved through various methods, one common route starting from 2-hydroxyacetophenones. semanticscholar.orgresearchgate.net The 2-hydroxyacetophenone (B1195853) is first formylated via a Vilsmeier-Haack reaction to produce a chromone-3-carbaldehyde. semanticscholar.org Subsequent oxidation of the aldehyde group, for instance using sodium chlorite (Pinnick oxidation), yields the desired chromone-3-carboxylic acid. semanticscholar.org

Once the chromone-3-carboxylic acid is obtained, the C2-C3 double bond in the pyrone ring needs to be selectively reduced to form the chroman ring. This can be achieved using various catalytic hydrogenation methods. The carbonyl group at the 4-position can also be reduced in this process or in a subsequent step, depending on the desired final product. For instance, a visible-light-driven, doubly decarboxylative Giese reaction has been described for the synthesis of 2-substituted-chroman-4-ones from chromone-3-carboxylic acids. rsc.org

Table of Reaction Steps for Chromone-based Synthesis

Step Starting Material Key Reagents Intermediate/Product
1. Formylation 2-Hydroxyacetophenone POCl₃, DMF Chromone-3-carbaldehyde
2. Oxidation Chromone-3-carbaldehyde NaClO₂, H₂NSO₃H Chromone-3-carboxylic acid

| 3. Reduction | Chromone-3-carboxylic acid | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Chroman-3-carboxylic acid |

The synthesis of chroman-3-carboxylic acids can also be accomplished through a chroman-3-carbonitrile intermediate. This strategy leverages the conversion of a nitrile group into a carboxylic acid via hydrolysis. lumenlearning.com The hydrolysis can be performed under either acidic or basic conditions. commonorganicchemistry.comlibretexts.org

The key steps in this approach are:

Synthesis of Chroman-3-carbonitrile: A suitable precursor, such as a 3-halochroman, can be reacted with a cyanide salt (e.g., NaCN or KCN) in a nucleophilic substitution reaction to introduce the nitrile group. Alternatively, methods for the direct construction of the chroman-3-carbonitrile scaffold can be employed.

Hydrolysis of the Nitrile: The chroman-3-carbonitrile is then subjected to hydrolysis. Acid-catalyzed hydrolysis, typically using a strong acid like HCl or H₂SO₄ with heating, converts the nitrile directly to the carboxylic acid. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis, using a base like NaOH or KOH, initially forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. commonorganicchemistry.comchemistrysteps.com

This method is particularly useful as it extends a carbon chain, for example, when starting from a precursor that can be converted to an alkyl halide for the introduction of the cyanide group. lumenlearning.com

Targeted Synthesis of this compound

The targeted synthesis of this compound requires either starting with a pre-chlorinated precursor or developing a method for regioselective chlorination of the chroman ring.

Achieving regioselective chlorination at the 5-position of the chroman ring can be challenging due to the directing effects of the existing substituents. The ether oxygen of the chroman ring is an ortho-, para-director, which would typically activate the 6- and 8-positions for electrophilic aromatic substitution. However, the synthesis can be designed to favor 5-substitution.

One effective strategy is to start with a phenol that is already chlorinated at the position that will become the 5-position of the chroman ring. For example, starting with 2,6-dichlorophenol or a suitably protected 2-chloro-6-functionalized phenol would place a chlorine atom at the desired position from the outset. Subsequent elaboration of the side chain and cyclization would then lead to the 5-chlorochroman scaffold.

Direct chlorination of a pre-formed chroman or chroman-3-carboxylic acid would require a method that can overcome the inherent directing effects. While standard electrophilic chlorinating agents (like Cl₂ or NCS) might lead to a mixture of products, specialized catalytic systems or the use of directing groups can enhance regioselectivity. nih.gov For instance, copper-catalyzed chlorination has been shown to be effective for the regioselective halogenation of electron-rich aromatic compounds. rsc.org The development of chlorination reagents with high regioselectivity is an active area of research, with some reagents showing the ability to halogenate at the most electron-rich carbon, which can sometimes be predicted by NMR chemical shifts. tcichemicals.com

Stereoselective Synthetic Approaches for Chiral Centers at C-3

The creation of a chiral center at the C-3 position of the chroman ring is a critical aspect of synthesizing biologically active molecules. Stereoselective synthesis ensures the production of a specific enantiomer, which is often crucial for therapeutic efficacy. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of chroman derivatives.

One notable approach involves the use of chiral catalysts. For instance, a bifunctional aminoboronic acid has been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids, leading to the formation of chroman structures. When combined with a chiral aminothiourea, this system enables enantioselective conversions, affording the desired heterocycles in high yields and with enantiomeric excesses (ee) of up to 96%. organic-chemistry.org

Another powerful method is the transition metal-catalyzed asymmetric allylic alkylation (AAA). The palladium-catalyzed AAA of phenol allyl carbonates is an efficient way to construct the allylic C-O bond, providing access to chiral chromans with up to 98% ee. acs.org This methodology has been successfully applied to the enantioselective synthesis of complex natural products, including the core structure of vitamin E. acs.org

Furthermore, nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones has been developed to synthesize chiral 3-hydroxyl chroman derivatives. This method, utilizing a P-chiral monophosphine ligand, produces chromans bearing quaternary stereocenters with high yields and excellent enantioselectivity (>99:1 er). chemrxiv.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is a primary goal in the synthesis of this compound and its analogs. The optimization of reaction conditions, including solvent, temperature, catalyst loading, and reaction time, is essential for maximizing the efficiency of synthetic transformations.

For example, in the synthesis of chromone-2-carboxylic acids, a microwave-assisted process was optimized by varying parameters such as the type of base, the number of reagent equivalents, the solvent, and the temperature. This optimization led to an improved reaction yield of 87% and allowed for the synthesis of various chromone-2-carboxylic acids in good yields (54–93%) and high purity, often without the need for column chromatography. nih.gov

Similarly, in the silver(I)-promoted oxidative coupling to produce dihydrobenzofuran neolignans, a related class of compounds, a systematic optimization of the oxidant, solvent, and reaction time was conducted. It was found that using silver(I) oxide in acetonitrile (B52724) provided the best balance between conversion and selectivity, and the reaction time could be significantly reduced from 20 to 4 hours without compromising the outcome. scielo.br Such systematic optimization studies are crucial for developing robust and scalable synthetic routes. rsc.org

The following table summarizes the optimization of reaction conditions for a model reaction in the synthesis of benzylpyrazolyl coumarin (B35378) derivatives, illustrating the impact of catalyst and solvent choice on yield and reaction time.

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1---PEG-40012010No Reaction
2Alum (10)PEG-400100297
3Alum (10)PEG-40080585
4Alum (10)PEG-400120290
5Montmorillonite K-10 (10)PEG-400100490
6Glacial Acetic Acid (10)PEG-400100392

This table is based on data for a related heterocyclic synthesis and is for illustrative purposes of reaction optimization. researchgate.net

Advanced Synthetic Techniques in Chroman-3-carboxylic Acid Chemistry

The field of chroman-3-carboxylic acid synthesis is continually evolving with the development of novel and powerful synthetic methodologies. These advanced techniques offer new avenues for the construction and functionalization of the chroman scaffold, often with improved efficiency, selectivity, and functional group tolerance.

Photocatalytic Decarboxylative Functionalization

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of carboxylic acids through decarboxylation under mild conditions. rsc.orgpeeref.com This approach allows for the generation of radical intermediates that can participate in a variety of bond-forming reactions. nih.gov For instance, a photocatalytic, doubly decarboxylative Giese reaction has been developed for coumarin-3-carboxylic acids and chromone-3-carboxylic acids. rsc.org This method utilizes a free carboxylic acid as an activated olefin in a radical transformation, showcasing a novel application for these substrates. rsc.org The general applicability of photocatalytic decarboxylative hydroxylation of a broad range of carboxylic acids has also been demonstrated, using molecular oxygen as a green oxidant. organic-chemistry.org

Enantioselective (3+2)-Cycloaddition Reactions

(3+2)-Cycloaddition reactions are a valuable strategy for the construction of five-membered rings. In the context of chroman chemistry, enantioselective (3+2)-cycloadditions have been developed to synthesize complex, polycyclic structures containing the chroman moiety. For example, the reaction of 3-cyanochromones with Morita-Baylis-Hillman carbonates, promoted by a chiral phosphine, affords densely functionalized chiral cyclopenta[b]chromanones with high yields and excellent enantioselectivities (up to 97% ee). researchgate.netnih.gov Similarly, a decarboxylative (3+2)-cycloaddition of azomethine ylides with chromone-3-carboxylic acid, under Brønsted base catalysis, produces highly functionalized chiral hybrid pyrrolidine-chromanone polycyclic derivatives in high yields and with good stereoselectivities. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Cross-Couplings Utilizing Carboxylic Acid Substrates

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi-res.com The use of carboxylic acids as coupling partners in these reactions has gained significant attention as a more sustainable alternative to traditional organometallic reagents. ruhr-uni-bochum.desciengine.com Decarboxylative cross-coupling reactions, in particular, offer a direct method for C-C and C-heteroatom bond formation. For example, a rhodium(III)-catalyzed redox-neutral C–H activation followed by a [3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones provides direct access to 2H-chromene-3-carboxylic acids. acs.org Furthermore, the synergistic combination of photoredox and nickel catalysis enables the direct sp3-sp3 cross-coupling of carboxylic acids with alkyl halides, a significant advancement in the field. nih.gov

Brønsted Base Catalysis in Chiral Synthesis

Chiral Brønsted acids and bases are powerful organocatalysts for a wide range of asymmetric transformations. nih.govsemanticscholar.org In the synthesis of chiral chroman derivatives, Brønsted base catalysis has been effectively employed. As mentioned earlier, the enantioselective, decarboxylative (3+2)-cycloaddition of azomethine ylides and chromone-3-carboxylic acids is realized under Brønsted base catalysis, leading to chiral polycyclic products. mdpi.com The use of chiral carboxylic acids as Brønsted acid catalysts is also a growing area of interest, offering a complementary approach to catalysis with different acidity profiles compared to more common phosphoric acids. rsc.org This allows for the activation of a different range of substrates and the development of novel asymmetric reactions. researchgate.net

Principles of Green Chemistry in the Synthesis of Chroman-3-carboxylic Acids

The application of green chemistry principles to the synthesis of chroman-3-carboxylic acids, including this compound, is a important focus of modern organic chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. researchgate.netnih.govnih.gov This approach not only mitigates environmental impact but also enhances laboratory safety and can lead to more economically viable synthetic routes. researchgate.net

A primary goal of green chemistry is to replace toxic and corrosive reagents with safer alternatives. researchgate.net Traditional syntheses in heterocyclic chemistry often employ hazardous materials that pose significant environmental and health risks. researchgate.net In the context of chroman-3-carboxylic acid synthesis, this involves moving away from strong mineral acids and toxic metal catalysts.

Recent advancements have demonstrated the use of milder and more environmentally benign catalysts. For instance, the use of crop-derived products and waste waters, such as lemon juice or buttermilk, as solvents and catalysts for Knoevenagel condensation reactions to produce coumarin-3-carboxylic acids showcases a significant step towards greener synthesis. researchgate.net These natural catalysts can provide acidic conditions necessary for the reaction while avoiding the use of corrosive acids. researchgate.net Furthermore, metal-free cascade radical annulation reactions present an alternative to methods that rely on toxic carbon monoxide and high-pressure equipment for the synthesis of related chroman-4-ones. mdpi.com The development of photocatalytic, doubly decarboxylative Giese reactions also highlights a move towards milder reaction conditions for the synthesis of chroman derivatives. rsc.org

The following table provides examples of hazardous reagents and their greener alternatives in the synthesis of chroman and related heterocyclic compounds.

Table 1: Hazardous Reagents and Their Greener Alternatives

Hazardous Reagent/Method Greener Alternative Rationale
Strong Mineral Acids (e.g., H₂SO₄) Fruit Juices, Waste Curd Water researchgate.neteurjchem.com Biodegradable, non-corrosive, and readily available. researchgate.neteurjchem.com
Toxic Metal Catalysts Organocatalysts, Biocatalysts (e.g., Chitosan) rsc.org Reduced toxicity and often biodegradable. rsc.org
Carbon Monoxide (for carbonylation) Oxalates (in cascade radical annulation) mdpi.com Avoids the use of a highly toxic gas and high-pressure equipment. mdpi.com

Efficiency in chemical synthesis is a cornerstone of green chemistry, emphasizing the reduction of reaction steps and the minimization of solvent use. nih.govnih.gov One-pot and multicomponent reactions are powerful strategies to achieve this, as they combine multiple synthetic operations in a single vessel, thereby reducing waste, saving time, and minimizing energy consumption. nih.gov

The synthesis of coumarin-3-carboxylic acids has been achieved in a one-pot fashion using chitosan as a recyclable catalyst in water or ethanol-water mixtures. rsc.org This approach not only simplifies the procedure but also utilizes environmentally benign solvents. rsc.org Similarly, the use of ultrasound irradiation in conjunction with green solvents like waste curd water has been shown to accelerate reactions and improve yields for the synthesis of coumarin-3-carboxylic acid derivatives. eurjchem.com Solvent-free reaction conditions, where reagents react directly or are supported on solid matrices, represent an ideal scenario in green chemistry, completely eliminating solvent waste. nih.gov

The choice of solvent has a significant impact on the environmental footprint of a chemical process. The move towards greener solvents such as water, ethanol, and ionic liquids is a critical aspect of sustainable synthesis. researchgate.netnih.gov The following table illustrates the benefits of employing greener solvents and reaction conditions.

Table 2: Impact of Greener Solvents and Conditions

Traditional Approach Green Alternative Key Advantages
Multi-step synthesis with isolation of intermediates One-pot cascade reactions nih.govrsc.org Reduced solvent use, energy consumption, and waste generation. nih.gov
Use of volatile organic solvents (VOCs) Water, Ethanol-water mixtures, Ionic liquids researchgate.netresearchgate.neteurjchem.comrsc.org Lower toxicity, reduced flammability, and often biodegradable. nih.gov
Conventional heating Microwave or Ultrasound irradiation researchgate.neteurjchem.com Faster reaction times and reduced energy consumption. researchgate.net

Purification of reaction products is often a major contributor to waste generation in chemical synthesis, particularly when relying on silica gel chromatography. mdpi.com This technique consumes large volumes of organic solvents and produces significant amounts of solid waste. Green chemistry encourages the development of purification methods that are more environmentally friendly.

One effective strategy is to design syntheses that yield products in high purity, minimizing the need for extensive purification. For example, the chitosan-catalyzed synthesis of coumarin-3-carboxylic acids in aqueous media often yields products that can be isolated by simple filtration, without the need for laborious purification steps. rsc.org Crystallization is another preferred method of purification in green chemistry, as it can provide highly pure products with minimal solvent use.

When chromatography is unavoidable, alternative techniques to traditional silica gel chromatography are being explored. Reverse-phase chromatography can sometimes be a greener alternative, especially when using more benign mobile phases. The development of syntheses that result in cleaner reaction mixtures with fewer byproducts is a key strategy to simplify purification and reduce waste. For carboxylic acid derivatives, simple acid-base extractions can often be a highly effective and less wasteful purification method compared to chromatography.

Chemical Reactivity and Transformation Mechanisms of 5 Chlorochroman 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety at the 3-position of the chroman ring is the primary site for many common organic transformations. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by another nucleophile.

Esterification of 5-Chlorochroman-3-carboxylic acid can be achieved through several catalytic pathways, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Fischer Esterification Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is an equilibrium, and to favor ester formation, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Protonation: The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Alternative methods for esterification that avoid the use of strong acids and equilibrium conditions include reactions with alkyl chloroformates or the use of solid-phase catalysts. organic-chemistry.orgresearchgate.net These can be advantageous for sensitive substrates.

Table 1: Catalytic Pathways for Esterification

Catalyst/ReagentDescriptionMechanism
Sulfuric Acid (H₂SO₄) A strong mineral acid, commonly used in Fischer esterification. masterorganicchemistry.comProtonates the carbonyl oxygen to activate the carboxylic acid for nucleophilic attack by the alcohol. youtube.com
Tosic Acid (TsOH) A strong organic acid that is solid and easier to handle than sulfuric acid. masterorganicchemistry.comFunctions similarly to sulfuric acid by protonating the carbonyl group.
Silica Chloride A solid-supported catalyst that can be used for esterification and transesterification. organic-chemistry.orgActs as an efficient heterogeneous acid catalyst.
Sulfuryl Fluoride (SO₂F₂) Mediates a dehydrative coupling of carboxylic acids with alcohols at room temperature. organic-chemistry.orgFacilitates dehydration, driving the reaction towards ester formation.

The direct reaction between a carboxylic acid and an amine is typically unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium carboxylate salt. libretexts.orgchemistrysteps.com To facilitate amide formation, the carboxylic acid must first be activated.

Amidation using Activating Agents: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used to activate carboxylic acids for amidation. youtube.commasterorganicchemistry.com

Activation of Carboxylic Acid: The carboxylic acid adds to the C=N double bond of DCC. A proton transfer from the carboxylic acid to the nitrogen of DCC occurs. libretexts.orgchemistrysteps.com

Formation of an O-acylisourea intermediate: The resulting carboxylate attacks the now highly electrophilic carbon of the protonated DCC, forming an O-acylisourea intermediate. This intermediate contains a good leaving group. libretexts.orgyoutube.com

Nucleophilic Attack by Amine: The amine, acting as the nucleophile, attacks the carbonyl carbon of the activated intermediate. youtube.com

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The N,N'-dicyclohexylurea anion is eliminated as a leaving group. chemistrysteps.comyoutube.com

Deprotonation: The eliminated urea byproduct is basic and deprotonates the resulting protonated amide to yield the final amide product and N,N'-dicyclohexylurea. chemistrysteps.com

Other common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which produces a water-soluble urea byproduct that is easily removed, and peptide coupling reagents like HATU or BOP. chemistrysteps.comresearchgate.net

Direct Amidation: Recent advancements have led to methods for direct amidation that bypass traditional coupling reagents, often relying on catalysts like boric acid derivatives or proceeding under thermal conditions where water is removed. nih.govencyclopedia.pub These "green" methods are gaining importance due to their improved atom economy. rsc.org

Table 2: Common Activating Agents for Amidation

Activating AgentAcronymByproductKey Features
N,N'-Dicyclohexylcarbodiimide DCCDicyclohexylurea (DCU)Highly effective; DCU byproduct is insoluble in many organic solvents and can be removed by filtration. libretexts.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC or EDCIWater-soluble urea derivativeByproduct is easily removed by aqueous workup, simplifying purification. chemistrysteps.com
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOPTripyrrolidinophosphine oxideOften used in solid-phase peptide synthesis; less allergenic than some other reagents.
(O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) HATUTetramethylureaVery efficient, especially for sterically hindered substrates or less nucleophilic amines. researchgate.net

The conversion of this compound to its corresponding acyl chloride, 5-Chlorochroman-3-carbonyl chloride, is a crucial transformation. Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and anhydrides. pressbooks.publibretexts.org

Mechanism with Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for this conversion. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

Intermediate Formation: A proton is lost, and a chloride ion is eliminated, forming a chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group. masterorganicchemistry.com

Nucleophilic Acyl Substitution: The chloride ion released in the previous step acts as a nucleophile and attacks the carbonyl carbon of the intermediate. masterorganicchemistry.com

Product Formation: A tetrahedral intermediate forms and subsequently collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group. The unstable chlorosulfite group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion. masterorganicchemistry.comresearchgate.net

The gaseous nature of the SO₂ and HCl (formed from the initial proton loss) byproducts makes this reaction highly efficient as they are easily removed from the reaction mixture. masterorganicchemistry.com Other reagents like phosphorus trichloride (PCl₃) and oxalyl chloride can also be used. pressbooks.pub

Reactivity of the Chroman Ring System and Substituent Effects

The reactivity of the chroman ring itself is influenced by the electron-donating nature of the heterocyclic ether oxygen and the electronic effects of the chlorine atom on the aromatic portion.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The position of substitution on the aromatic ring of this compound is directed by the combined effects of the chloro substituent and the alkyl ether group (part of the pyran ring).

Ether Oxygen Effect: The oxygen atom of the pyran ring is an activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions relative to itself (C6 and C8). This makes these positions more nucleophilic and stabilizes the cationic Wheland intermediate formed during substitution. wikipedia.org

Chlorine Substituent Effect: Halogens are a unique class of substituents. Inductively, chlorine is electron-withdrawing due to its high electronegativity, which deactivates the ring towards EAS compared to benzene. study.comlibretexts.org However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions (C6 and C4, though C4 is part of the other ring). libretexts.orgechemi.com

Combined Directing Effects: In this compound, the ether oxygen strongly activates the C6 (para) and C8 (ortho) positions. The chlorine at C5 deactivates the ring but directs ortho (C6) and para (C4, not on the aromatic ring). The directing effects of the powerful activating ether group and the ortho, para-directing chlorine atom are reinforcing at the C6 position. Therefore, electrophilic substitution is strongly favored at the C6 position. Substitution at C8 is also possible but may be sterically hindered.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Table 3: Directing Effects of Substituents on the Chroman Ring

SubstituentPositionActivating/DeactivatingDirecting Effect
Ether Oxygen 1ActivatingOrtho, Para (to C8 and C6)
Chlorine 5DeactivatingOrtho, Para (to C6 and C4)
Carboxylic Acid (Derivative) 3DeactivatingMeta (to C2 and C4)

The dihydropyran ring of the chroman system is generally not susceptible to direct nucleophilic attack due to its electron-rich nature. However, specific reactions can occur, often involving adjacent functional groups or catalytic activation.

Ring Opening Reactions: Under certain conditions, particularly with strong nucleophiles or Lewis acids, the C-O bond of the pyran ether can be cleaved. For instance, palladium catalysis can facilitate ring-opening and ring-closing sequences in related chromone (B188151) systems. acs.org

Reactions at C4 (α to Oxygen): The C4 position, being a benzylic ether, can be a site of reactivity. For example, in chroman-4-one derivatives, this position is a carbonyl group and is highly reactive towards nucleophiles. nih.gov While the parent chroman does not have this carbonyl, radical reactions or oxidation can occur at this position.

Reactions involving the C2-C3 bond: The presence of the carboxylic acid at C3 can influence the reactivity of the adjacent C2 position. For example, elimination reactions could potentially form a double bond within the pyran ring, creating a chromene derivative.

The reactivity of the pyran ring is significantly lower than that of the carboxylic acid group and is generally limited to more specialized transformations rather than common nucleophilic additions or substitutions. nih.govrsc.org

Compound Glossary

Mechanisms of Key Transformations Involving the Carboxylic Acid Moiety

The chemical behavior of this compound is largely dictated by the reactivity of its carboxylic acid functional group. This moiety can participate in a variety of transformations, including hydrolysis of its derivatives, decarboxylation, and intramolecular cyclization. The mechanisms of these key reactions are governed by fundamental principles of organic chemistry, with the chroman backbone influencing reaction pathways and stereochemical outcomes. While specific experimental data for this compound is limited, its reactivity can be inferred from the well-documented chemistry of related chromone and coumarin-3-carboxylic acids. researchgate.netias.ac.in

Hydrolysis Processes

The carboxylic acid group itself is the final product of hydrolysis and is generally stable under these conditions. However, derivatives of this compound, such as esters and amides, can be readily hydrolyzed back to the parent acid. These reactions are fundamental in organic synthesis for the deprotection or transformation of functional groups. youtube.combritannica.com

Hydrolysis can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. libretexts.org

Acid-Catalyzed Hydrolysis:

In acidic conditions, the hydrolysis of a 5-chlorochroman-3-carboxylate ester, for example, is a reversible process. The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process and is often preferred for its efficiency. britannica.comlibretexts.org The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester or amide derivative. This forms a tetrahedral intermediate, which then collapses to expel the leaving group (alkoxide or amide). The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral this compound. youtube.com Amides are generally less reactive than esters and may require more stringent conditions, such as heating with a strong base, to undergo hydrolysis. libretexts.org

Interactive Data Table: Comparison of Hydrolysis Conditions for Carboxylic Acid Derivatives
ConditionCatalystReversibilityKey IntermediateFinal Product (before workup)
Acidic Strong Acid (e.g., H₂SO₄, HCl)ReversibleProtonated CarbonylCarboxylic Acid + Alcohol/Amine Salt
Basic Strong Base (e.g., NaOH, KOH)IrreversibleTetrahedral AlkoxideCarboxylate Salt + Alcohol/Amine

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). Simple carboxylic acids are generally resistant to decarboxylation unless activated by specific structural features. nih.gov For structures like chromone-3-carboxylic and coumarin-3-carboxylic acids, which are closely related to the target molecule, the carboxylic acid moiety is known to be an activating group that facilitates decarboxylative functionalization reactions. ias.ac.innih.gov These reactions often proceed via radical intermediates under photoredox or metal-catalyzed conditions. rsc.orgresearchgate.net

A common pathway is the doubly decarboxylative Giese reaction , where both the chromone-3-carboxylic acid and another aliphatic carboxylic acid (often in the form of an N-(acyloxy)phthalimide) undergo decarboxylation to generate radicals that then combine. rsc.org For this compound, a similar pathway could be envisioned. The process would likely involve the formation of a carboxyl radical, which then loses CO₂ to form a radical at the C3 position of the chroman ring. This radical can then react with other species in the medium.

The general mechanism for such a photoredox-catalyzed decarboxylation would be:

Formation of a reactive ester or salt of the carboxylic acid.

Single-electron transfer (SET) from the carboxylate to an excited photocatalyst, generating a carboxyl radical.

Rapid loss of CO₂ from the carboxyl radical to form a C3-centered radical on the chroman ring.

This alkyl radical can then be trapped by a radical acceptor to form a new carbon-carbon bond.

The key to these reactions is the relative instability of the carboxyl radical, which readily fragments to produce CO₂ and a more stable organic radical. researchgate.net The presence of the carbonyl group beta to the carboxylic acid in related unsaturated systems (chromones and coumarins) is crucial for facilitating decarboxylation, often proceeding through a cyclic, concerted transition state. masterorganicchemistry.comkhanacademy.orgyoutube.com While the chroman system is saturated, radical-based decarboxylation methods remain a plausible pathway for its functionalization. rsc.org

Interactive Data Table: Conditions for Decarboxylative Functionalization of Related Heterocycles
Reaction TypeCatalyst SystemKey FeatureRef.
Decarboxylative Cross-CouplingPd-catalystCouples with aryl halides ias.ac.in
Doubly Decarboxylative Giese ReactionPhotoredox catalyst (e.g., Ir(ppy)₃)Couples with alkyl radicals from another acid rsc.org
Decarboxylative AnnulationCu(II)O catalystReacts with alkynes to form new rings nih.gov
Radical AdditionCuBr / DTBPCouples with C(sp³)-H bonds ias.ac.in

Intramolecular Cyclization Mechanisms

The carboxylic acid group of this compound can act as an internal nucleophile, participating in intramolecular cyclization reactions to form new ring systems, such as lactones. masterorganicchemistry.com The feasibility of such a reaction depends on the presence of a suitable electrophilic site within the molecule and reaction conditions that promote cyclization.

For cyclization to occur, an electrophilic center must be accessible to the carboxyl group. This could be achieved by introducing a functional group, such as a leaving group or an epoxide, onto the chroman ring or its substituents. The reaction is often catalyzed by acid or base. nih.gov

Mechanism of Lactone Formation:

A common example is the intramolecular Fischer esterification of a hydroxy acid. If a hydroxyl group were present on the this compound molecule (for instance, through modification of the chloro-substituent or elsewhere on the ring), an intramolecular cyclization could be induced.

Under acidic conditions, the mechanism would involve:

Protonation of the carboxylic acid's carbonyl oxygen, increasing its electrophilicity.

Nucleophilic attack by the distal hydroxyl group onto the activated carbonyl carbon.

Formation of a cyclic tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule to form the lactone. youtube.com

The regioselectivity of such cyclizations is highly dependent on the position of the reacting groups, with the formation of five- and six-membered rings being kinetically and thermodynamically favored. masterorganicchemistry.com For unsaturated carboxylic acids, cyclization can also be initiated by activating a double or triple bond within the molecule towards nucleophilic attack by the carboxyl group. nih.govfrontiersin.org

Derivatization Strategies and Novel Compound Generation from the 5 Chlorochroman 3 Carboxylic Acid Scaffold

Design Principles for Diverse 5-Chlorochroman-3-carboxylic Acid Derivatives

The design of derivatives from the this compound core is guided by established principles of medicinal chemistry and chemical biology. The primary sites for modification are the carboxylic acid group at the 3-position and the chlorine atom at the 5-position, with additional possibilities on the chroman ring system.

Key Modification Sites and Strategies:

Modification SiteStrategyDesired Outcome
Carboxylic Acid (C3) Amidation, Esterification, Reduction to alcohol, Conversion to ketonesModulate polarity, hydrogen bonding capacity, and steric bulk; introduce new interaction points with biological targets.
Chloro Group (C5) Nucleophilic aromatic substitution (SNAr), Cross-coupling reactionsIntroduce diverse functional groups to explore structure-activity relationships (SAR) and modulate electronic properties.
Chroman Ring Aromatization, Introduction of substituentsAlter the overall shape and rigidity of the scaffold; introduce additional points of interaction.

The carboxylic acid moiety is a key handle for derivatization. Its conversion to amides and esters is a common strategy to alter solubility, membrane permeability, and metabolic stability. The electronic nature of the chroman ring, influenced by the electron-withdrawing chlorine atom, also plays a crucial role in directing synthetic transformations and influencing the reactivity of the scaffold.

Synthetic Approaches to 5-Chlorochroman-3-carboxamides and Related Amides

The synthesis of 5-chlorochroman-3-carboxamides is a cornerstone of derivatization efforts. The most direct route involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

A general and widely employed method for amide formation is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine. This two-step, one-pot procedure typically involves treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate acyl chloride. The subsequent addition of the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the generated HCl, affords the corresponding amide. arkat-usa.orgresearchgate.net

Alternatively, peptide coupling reagents can be utilized to facilitate the direct condensation of the carboxylic acid with an amine. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) activate the carboxylic acid in situ, promoting efficient amide bond formation under mild conditions. This method is particularly advantageous when dealing with sensitive substrates or complex amines.

A practical synthesis of various carboxamides has been demonstrated, including those derived from cytidine, where a palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine was a key step. nih.gov This highlights the potential for applying modern cross-coupling methodologies to the synthesis of complex amides from related halo-aromatic carboxylic acids.

Table of Synthetic Methods for 5-Chlorochroman-3-carboxamides:

Reagent/MethodDescriptionKey Features
Thionyl Chloride (SOCl₂) Converts the carboxylic acid to an acyl chloride intermediate, which then reacts with an amine. arkat-usa.orgresearchgate.netHigh reactivity, suitable for a wide range of amines.
Peptide Coupling Reagents (e.g., EDC, HOBt) Facilitates direct amide bond formation by activating the carboxylic acid in situ. nih.govMild reaction conditions, high yields, and good functional group tolerance.
Palladium-Catalyzed Carboxyamidation A modern cross-coupling approach for the synthesis of complex amides. nih.govApplicable to halo-aromatic systems, offering a different synthetic route.

Synthesis of Ester Derivatives of this compound

The synthesis of ester derivatives of this compound is another fundamental transformation that allows for the modification of the scaffold's properties. The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. pressbooks.pub The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

For more sensitive substrates or to achieve higher yields under milder conditions, other methods can be employed. The reaction of the carboxylic acid with an alkyl halide in the presence of a base, such as potassium carbonate or cesium carbonate, provides a straightforward route to ester formation. Alternatively, the intermediate acyl chloride, generated as described for amide synthesis, can be reacted with an alcohol to yield the corresponding ester.

The use of coupling agents, similar to those used in amide synthesis, can also be applied to ester formation. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is an effective system for promoting the condensation of carboxylic acids and alcohols.

Table of Synthetic Methods for this compound Esters:

Reagent/MethodDescriptionKey Features
Fischer Esterification Acid-catalyzed reaction of the carboxylic acid with an alcohol. pressbooks.pubSimple and cost-effective, but requires strong acid and heat.
Alkyl Halide and Base Reaction of the carboxylate salt with an alkyl halide.Mild conditions, suitable for a variety of alkyl groups.
Acyl Chloride and Alcohol Reaction of the intermediate acyl chloride with an alcohol.High reactivity, often proceeds at room temperature.
DCC/DMAP Coupling Coupling agent-mediated condensation of the carboxylic acid and alcohol.Mild conditions, high yields, suitable for sensitive substrates.

Incorporation into Polycyclic and Heterocyclic Systems

The this compound scaffold can be elaborated into more complex polycyclic and heterocyclic systems, significantly expanding the chemical diversity of the resulting compounds. arkat-usa.orgresearchgate.netnih.gov These transformations often leverage the reactivity of the carboxylic acid group and the chroman ring.

One common strategy involves the intramolecular cyclization of derivatives of this compound. For example, the corresponding carboxamide can undergo intramolecular cyclization reactions to form fused heterocyclic systems. nih.gov The nature of the substituent on the amide nitrogen can direct the cyclization pathway, leading to a variety of ring systems.

Furthermore, the chroman ring itself can be a substrate for reactions that lead to polycyclic structures. For instance, Friedel-Crafts type reactions or other electrophilic aromatic substitution reactions on the benzene (B151609) ring of the chroman nucleus can introduce new rings. The presence of the chlorine atom can influence the regioselectivity of these reactions.

The carboxylic acid can also serve as a handle for annulation reactions, where a new ring is built onto the existing chroman framework. This can be achieved through multi-step sequences that involve the conversion of the carboxylic acid to other functional groups that are more amenable to cyclization reactions. The incorporation of five-membered heterocycles is a particularly noteworthy strategy in the design of novel bioactive compounds. nih.gov

Examples of Polycyclic and Heterocyclic Systems Derived from Chroman Scaffolds:

Reaction TypeResulting System
Intramolecular Amide CyclizationFused lactams and other nitrogen-containing heterocycles nih.gov
Friedel-Crafts Acylation/AlkylationFused carbocyclic or heterocyclic rings
Annulation ReactionsPolycyclic aromatic or heteroaromatic systems

Exploration of Stereoisomeric and Enantiopure Derivatives

The this compound molecule possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting significantly higher potency or a different pharmacological profile than the other. Therefore, the synthesis and evaluation of stereoisomerically pure derivatives are of paramount importance.

The resolution of racemic this compound is a primary method for obtaining enantiopure starting material. This can be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, chiral chromatography can be employed to separate the enantiomers on a preparative scale.

Asymmetric synthesis provides a more direct route to enantiopure derivatives. This can involve the use of a chiral catalyst or a chiral auxiliary to control the stereochemistry of a key bond-forming reaction during the synthesis of the chroman ring or the introduction of the carboxylic acid group. For instance, asymmetric hydrogenation or cyclization reactions can be employed to establish the stereocenter at C3 with high enantioselectivity.

Once enantiopure this compound is obtained, it can be converted into a variety of enantiopure derivatives, such as amides and esters, using the synthetic methods described previously, ensuring that the stereochemical integrity at C3 is maintained. The synthesis of α-chlorinated carboxylic acid esters has been achieved through enantioselective methods, highlighting the potential for creating complex chiral building blocks. organic-chemistry.org

Table of Approaches for Obtaining Stereoisomeric and Enantiopure Derivatives:

ApproachDescription
Resolution of Racemate Separation of enantiomers from a racemic mixture, typically through diastereomeric salt formation or chiral chromatography.
Asymmetric Synthesis Use of chiral catalysts, reagents, or auxiliaries to stereoselectively synthesize one enantiomer.
Chiral Pool Synthesis Starting from a readily available enantiopure natural product to synthesize the target molecule.

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular structure and reactivity of compounds like 5-Chlorochroman-3-carboxylic acid. nih.gov DFT methods are widely used to obtain accurate results for a variety of chemical systems. researchgate.net

These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov For instance, DFT calculations at the B3LYP/6-31G(d) level of theory can be used to find the most stable conformation of a molecule. nih.gov Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the molecule's electron-donating and electron-accepting capabilities, respectively. A low LUMO energy suggests a better ability to accept electrons. researchgate.net

The distribution of electronic charge within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Quantum Chemical Descriptors for a Representative Chroman Derivative

DescriptorValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
Energy Gap (HOMO-LUMO)4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DMeasures the overall polarity of the molecule

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations on this compound.

Elucidation of Reaction Mechanisms through Computational Modeling

For chroman systems, computational modeling can be used to investigate various reactions, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl group of the carboxylic acid, or reactions involving the chiral center at the 3-position. These studies can help in optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Analysis of this compound and its Derivatives

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses a chiral center and a flexible chroman ring system, which can adopt various conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to systematically explore the conformational landscape of the molecule. Understanding the preferred conformations is essential for predicting how the molecule will bind to a biological target, such as an enzyme or receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Chroman Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds. youtube.com QSAR approaches are broadly categorized into two-dimensional (2D) and three-dimensional (3D) methods. nih.gov

Two-Dimensional (2D) QSAR Methodologies

2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of the molecule. nih.gov These descriptors can encode information about the molecule's topology, electronic properties, and physicochemical characteristics. slideshare.net Examples of 2D descriptors include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various topological indices. slideshare.net

Multiple Linear Regression (MLR) is a common statistical method used to build 2D-QSAR models, where the biological activity is expressed as a linear combination of the selected descriptors. nih.gov The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q² or R²cv), which evaluates the model's predictive power. nih.govresearchgate.net

Table 2: Common 2D Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Encoded
Constitutional Molecular Weight, Number of AtomsSize and composition of the molecule
Topological Wiener Index, Kier & Hall IndicesAtomic connectivity and branching
Electronic Dipole Moment, Partial ChargesDistribution of electrons
Physicochemical LogP, Molar RefractivityLipophilicity and polarizability

Three-Dimensional (3D) QSAR Methodologies (e.g., CoMFA)

3D-QSAR methods take into account the three-dimensional structure of the molecules and how they interact with a biological target. slideshare.net Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. ijpsonline.com CoMFA assumes that the biological activity of a series of compounds is related to the changes in their steric and electrostatic fields. ijpsonline.com

In a CoMFA study, the molecules in a dataset are aligned, and their steric and electrostatic interaction energies with a probe atom are calculated at various points on a 3D grid. ijpsonline.com The resulting fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). ijpsonline.com The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov This provides a visual guide for designing more potent compounds. uniroma1.it

Table 3: Key Steps in a CoMFA Study

StepDescription
1. Dataset Selection A series of compounds with known biological activities is chosen.
2. Molecular Modeling 3D structures of all compounds are generated and optimized.
3. Molecular Alignment All molecules are superimposed based on a common structural feature.
4. Field Calculation Steric and electrostatic fields are calculated around each molecule.
5. Statistical Analysis PLS is used to correlate the field values with biological activity.
6. Model Validation The predictive ability of the model is assessed using a test set.
7. Contour Map Analysis The results are visualized to guide new molecule design.

Predictive Modeling for Chemical Transformations and Synthetic Pathway Optimization

Computational tools can also be employed to predict the outcomes of chemical reactions and to optimize synthetic pathways. By modeling the thermodynamics and kinetics of different reaction steps, it is possible to identify the most feasible and efficient routes to a target molecule like this compound.

Predictive models can help in selecting the best reagents, catalysts, and reaction conditions to maximize yield and minimize the formation of byproducts. This computational approach to synthesis planning can significantly reduce the time and resources required for experimental work.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 5-Chlorochroman-3-carboxylic acid. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, generally between 10.0 and 12.0 ppm. libretexts.org This significant downfield shift is due to deshielding from the electronegative oxygen atoms and the anisotropic effect of the carbonyl bond. The protons on the chroman ring system would exhibit characteristic signals. The aromatic protons on the benzene (B151609) ring would appear in the aromatic region (approximately 6.8-7.5 ppm). The aliphatic protons on the dihydropyran ring at positions C2, C3, and C4 would resonate further upfield. The proton at C3, being adjacent to the carboxylic acid group, would be shifted downfield relative to the protons at C2 and C4.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the range of 165-185 ppm. oregonstate.eduoregonstate.edu The carbon atoms of the aromatic ring would appear between approximately 115 and 160 ppm. compoundchem.comlibretexts.org The carbon atom attached to the chlorine (C5) would be influenced by the halogen's electronegativity. The aliphatic carbons of the chroman structure (C2, C3, and C4) would be found in the upfield region of the spectrum, generally between 20 and 80 ppm. bhu.ac.in The signal for the quaternary carbon at C4a and C8a may be weaker in intensity compared to protonated carbons.

Expected ¹H and ¹³C NMR Data Note: The following table is based on established chemical shift ranges for the respective functional groups and structural motifs, as specific experimental data for this compound was not available in the searched literature.

Analysis Atom Expected Chemical Shift (ppm) Notes
¹H NMR -COOH10.0 - 12.0Broad singlet, exchangeable with D₂O. libretexts.org
Aromatic-H6.8 - 7.5Multiple signals, splitting depends on substitution.
-O-CH₂- (C2)~4.0 - 4.5Triplet or doublet of doublets.
-CH-COOH (C3)~2.8 - 3.3Multiplet.
-CH₂- (C4)~2.5 - 3.0Multiplet.
¹³C NMR -C OOH165 - 185Quaternary carbon, may be weak. oregonstate.edu
Aromatic-C115 - 160Multiple signals.
Aromatic C-Cl~125 - 135Shift influenced by chlorine.
-O-C H₂- (C2)~60 - 70
-C H-COOH (C3)~40 - 50
-C H₂- (C4)~20 - 30

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₁₀H₉ClO₃), the molecular weight is 212.02 g/mol for the ³⁵Cl isotope and 214.02 g/mol for the ³⁷Cl isotope. An electron ionization (EI) mass spectrum would therefore show a characteristic molecular ion peak cluster ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in a peak at M-17, and the loss of a carboxyl radical (•COOH), leading to a peak at M-45. libretexts.orgmiamioh.edu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula. Electrospray ionization (ESI) is a soft ionization technique often used for carboxylic acids, typically in negative ion mode, to observe the deprotonated molecule [M-H]⁻. nih.gov

Expected Mass Spectrometry Data Note: The following table is based on the calculated molecular weight and established fragmentation patterns for carboxylic acids. Specific experimental data was not available in the searched literature.

Technique Ion Expected m/z Notes
MS (EI) [M]⁺212/214Molecular ion peak cluster (3:1 ratio) due to ³⁵Cl/³⁷Cl isotopes.
[M-OH]⁺195/197Loss of hydroxyl radical. oregonstate.edu
[M-COOH]⁺167/169Loss of carboxyl radical. libretexts.org
HRMS (ESI) [M-H]⁻211.0116Calculated for C₁₀H₈³⁵ClO₃⁻, confirms elemental formula.
[M+H]⁺213.0262Calculated for C₁₀H₁₀³⁵ClO₃⁺, may be observed in positive mode.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum is dominated by absorptions characteristic of the carboxylic acid group.

A very prominent and broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org Superimposed on this broad band may be the sharper C-H stretching absorptions. Another key feature is the intense carbonyl (C=O) stretching absorption, which typically appears between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position depends on dimerization and conjugation. Additional characteristic peaks include the C-O stretching vibration (1320-1210 cm⁻¹) and the O-H bend (1440-1395 cm⁻¹ and 950-910 cm⁻¹). orgchemboulder.com Aromatic C=C stretching bands would also be visible in the 1600-1450 cm⁻¹ region.

Expected Infrared (IR) Absorption Bands Note: The following table is based on established IR frequency ranges for the respective functional groups.

Functional Group Vibration Expected Frequency (cm⁻¹) Intensity/Appearance
Carboxylic AcidO-H Stretch3300 - 2500Very Broad, Strong
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Carboxylic AcidC-O Stretch1320 - 1210Strong
Carboxylic AcidO-H Bend1440 - 1395Medium, Broad
C-ClC-Cl Stretch850 - 550Medium to Strong

Elemental Analysis (CHN/CHNS)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. For halogen-containing compounds, the percentage of chlorine is also determined. This technique is used to confirm the empirical and molecular formula of a pure substance. For a related compound, an "Elementar" Vario micro-cube instrument was used for analysis. tandfonline.com

Calculated Elemental Composition for C₁₀H₉ClO₃

Element Symbol Atomic Mass Count Total Mass Percentage (%)
CarbonC12.01110120.1156.49%
HydrogenH1.00899.0724.27%
ChlorineCl35.453135.45316.68%
OxygenO15.999347.99722.58%
Total 212.632 100.00%

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for carboxylic acids. sielc.com

In a typical setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov An acid, like formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and good peak shape. Detection is commonly performed using a UV detector, as the benzene ring in the chroman structure acts as a chromophore. For highly sensitive analyses, derivatization with a fluorescent tag can be employed, followed by fluorescence detection, although this may not be necessary if sufficient UV activity is present. psu.edumdpi.com

Typical HPLC Method Parameters Note: The following table provides a general-purpose method for analyzing aromatic carboxylic acids. Method optimization would be required for specific applications.

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution (e.g., 10% to 90% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the separation, identification, and quantification of this compound. This method utilizes columns packed with sub-2 µm particles, which allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC).

For the analysis of this compound, a reversed-phase UPLC method is typically employed. The separation is achieved based on the compound's polarity, where it interacts with a non-polar stationary phase and is eluted by a polar mobile phase. A UPLC system coupled with a mass spectrometry (MS) detector, such as a quadrupole time-of-flight (QTOF) mass spectrometer, provides high-resolution mass data, enabling confident identification and structural elucidation of the analyte and its potential metabolites. rsc.org UPLC-MS/MS can also be used for quantitative analysis in complex matrices, such as biological fluids. nih.govrsc.org The optimization of mobile phase composition, flow rate, and column temperature is critical to achieve optimal separation from other components in a sample matrix.

ParameterTypical ConditionPurpose
Column C18 or similar reversed-phase, sub-2 µm particle sizeProvides separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile/Methanol and Water with formic acidElutes the compound from the column; acid improves peak shape.
Flow Rate 0.3 - 0.6 mL/minOptimized for high resolution and speed in UPLC systems.
Detector Photodiode Array (PDA), Mass Spectrometry (MS/MS)PDA for UV absorbance; MS/MS for mass-based identification and quantification.
Injection Volume 1 - 5 µLSmall volume is sufficient due to the high sensitivity of the system.

This table presents typical starting parameters for UPLC analysis, which may require further optimization for specific applications.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds. For a polar and non-volatile molecule like this compound, direct analysis by GC is challenging. scholaris.ca Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. nih.govlmaleidykla.lt

The most common derivatization process is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt This reaction replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. lmaleidykla.lt Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The FID provides a response that is proportional to the mass of carbon atoms in the analyte, making it an excellent detector for quantification. nih.gov The method's reliability depends on the reproducibility of the derivatization reaction and the stability of the derivatives. nih.gov

ParameterTypical ConditionPurpose
Derivatization Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Increases volatility and thermal stability of the analyte. lmaleidykla.lt
Column 5% Diphenyl / 95% Dimethylpolysiloxane capillary columnSeparates compounds based on their boiling points and interactions with the stationary phase. nih.gov
Injector Temperature 250 - 280 °CEnsures complete and rapid vaporization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 100°C to 280°C)Optimizes separation of different components in the sample.
Detector Flame Ionization Detector (FID)Provides sensitive and linear quantification of carbon-containing compounds. nih.govdiva-portal.org
Carrier Gas Helium or HydrogenTransports the analyte through the column.

This table outlines common conditions for GC-FID analysis following derivatization. Parameters must be optimized for the specific derivative of this compound.

Advanced Analytical Applications

Beyond routine quantification, advanced analytical techniques can provide deeper insights into the behavior of this compound in complex systems.

Isotope-Resolved Metabolic Profiling in Related Systems

Isotope-Resolved Metabolic Profiling (SIRM) is a cutting-edge technique used to trace the metabolic fate of a compound within a biological system. nih.gov This approach involves introducing a molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁵N, and then using analytical platforms like mass spectrometry or NMR to track the incorporation of these isotopes into downstream metabolites. nih.gov

In the context of a related system, this methodology could be applied to study the biotransformation of this compound. By synthesizing a ¹³C-labeled version of the compound and introducing it to an in-vitro (e.g., liver microsomes) or in-vivo model, researchers could unambiguously identify its metabolic products. nih.gov Analytical techniques like UPLC-High-Resolution Mass Spectrometry (UPLC-HRMS) would be used to detect and identify metabolites by searching for the characteristic mass shift corresponding to the incorporated isotopes. nih.gov This provides definitive evidence of metabolic pathways, such as hydroxylation, demethylation, or conjugation, contributing to a comprehensive understanding of the compound's disposition. rsc.org

Surface-Enhanced Raman Scattering (SERS) for Molecular Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can provide detailed information about molecular structure and interactions at the nanoscale. horiba.com The technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or very near to nanostructured metallic surfaces, typically made of gold or silver. horiba.comchemisgroup.us This enhancement allows for the detection of analytes at very low concentrations, sometimes down to the single-molecule level. horiba.com

For this compound, SERS could be employed to study its interaction with various surfaces or biomolecules. By adsorbing the compound onto a SERS-active substrate, a unique "fingerprint" spectrum is generated, which is sensitive to the molecule's orientation and binding to the surface. researchgate.net This can reveal information about which parts of the molecule (e.g., the carboxylic acid group or the chroman ring system) are involved in the interaction. SERS is particularly advantageous for studies in aqueous media because water is a weak Raman scatterer. chemisgroup.us

Determination of Stereochemical Purity and Absolute Configuration

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers, (R)-5-Chlorochroman-3-carboxylic acid and (S)-5-Chlorochroman-3-carboxylic acid. Distinguishing and quantifying these enantiomers, as well as determining their absolute configuration, is critical.

The separation of enantiomers, often referred to as chiral resolution, is most commonly achieved using chiral chromatography. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.net For carboxylic acids, CSPs such as derivatized cellulose (B213188) or amylose, or macrocyclic glycopeptide phases (e.g., Chirobiotic T), have proven effective. researchgate.net

Once separated, the determination of the absolute configuration (i.e., assigning the R or S descriptor) is performed. wikipedia.org While X-ray crystallography of a single crystal of a pure enantiomer provides the most definitive assignment, other spectroscopic methods are also powerful. wikipedia.orglibretexts.org Exciton-Coupled Circular Dichroism (ECCD) is a nonempirical method that can determine the absolute stereochemistry of chiral carboxylic acids after derivatization with a suitable chromophoric carrier. msu.edunih.gov This technique measures the differential absorption of left and right circularly polarized light, and the resulting CD spectrum can be related to the molecule's absolute configuration. msu.edu

TechniquePrincipleApplication to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.netQuantification of enantiomeric purity (enantiomeric excess). researchgate.net
X-ray Crystallography Diffraction of X-rays by a single crystal reveals the precise three-dimensional arrangement of atoms. wikipedia.orgUnambiguous determination of the absolute configuration (R/S) of a pure enantiomer. wikipedia.org
Circular Dichroism (CD) Measures the difference in absorption of left and right circularly polarized light by a chiral molecule.Can be used to determine absolute configuration by comparing experimental spectra to theoretical calculations or via derivatization methods like ECCD. msu.edursc.org
NMR with Chiral Reagents A chiral derivatizing agent converts enantiomers into diastereomers, which have distinct NMR spectra. nih.govDetermination of enantiomeric purity and assignment of relative configuration. nih.gov

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Role in the Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products is a cornerstone of organic chemistry, driving the development of new synthetic methods and providing access to medicinally important substances. researchgate.netnih.gov Heterocyclic compounds containing carboxylic acid groups are fundamental building blocks in this endeavor. princeton.edu The chroman framework, in particular, is a key structural motif present in a wide array of natural products. researchgate.net

While direct synthesis of a natural product from 5-Chlorochroman-3-carboxylic acid is not prominently documented, the strategic importance of closely related analogues is well-established. For instance, optically pure 6-fluoro-chroman-2-carboxylic acids are recognized as pivotal chiral building blocks in the pharmaceutical industry. rsc.org These compounds are crucial intermediates for the synthesis of complex therapeutic agents such as the antihypertensive drug nebivolol (B1214574) and the aldose reductase inhibitor fidarestat. rsc.org The synthesis of such complex molecules often relies on a "chiron approach," which utilizes enantiopure small molecules like chroman carboxylic acids as chiral building blocks to construct the target molecule efficiently. researchgate.net This highlights the potential of this compound as a precursor for generating analogues of natural products or complex bioactive molecules, where the chroman scaffold is essential for biological activity.

Utilization in the Preparation of Advanced Pharmaceutical Precursors

This compound and its structural relatives are key intermediates in the synthesis of various advanced pharmaceutical precursors. The chroman and the closely related coumarin (B35378) and chromone (B188151) scaffolds are central to the development of new therapeutic agents across multiple disease areas. researchgate.netnih.gov

5-HT₄ Receptor Agonists

Serotonin 5-HT₄ receptor agonists are a class of drugs investigated for treating gastrointestinal motility disorders and cognitive conditions like Alzheimer's disease. nih.gov The synthesis of novel dual-action compounds that both activate 5-HT₄ receptors and inhibit acetylcholinesterase has been a focus of recent research. nih.gov In the development of the "copride" family of drug candidates, structure-activity relationship studies involved modifying substituents on a phenyl ring, including the replacement of a chlorine atom, demonstrating the relevance of chlorinated aromatic scaffolds in modulating activity at this receptor. nih.gov While not directly employing a chroman ring, these syntheses show the importance of chloro-substituted aromatic carboxamides in the design of 5-HT₄ agonists, a structural motif accessible from this compound. nih.govnih.gov

Anti-inflammatory Agents

Carboxylic acid derivatives are foundational to many anti-inflammatory drugs. nih.gov Research has shown that derivatives of related heterocyclic systems, such as quinoline-carboxylic acids and chromones, possess significant anti-inflammatory properties. nih.govnih.gov Coumarin derivatives, which are structurally analogous to chromans, are also known for their anti-inflammatory activity. researchgate.net Specifically, chromone-2-carboxylic acids are used as versatile starting materials in drug discovery programs aimed at developing new anti-inflammatory agents. nih.gov This establishes the chroman-3-carboxylic acid framework as a promising scaffold for creating novel non-steroidal anti-inflammatory agents.

Anticancer Agents and Lactate (B86563) Transport Inhibitors

A promising strategy in cancer therapy is the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. nih.gov These transporters are overexpressed in many cancer cells and are responsible for exporting lactate, a byproduct of the high glycolytic rate characteristic of tumors (the Warburg effect). nih.govfrontiersin.org Blocking lactate transport leads to intracellular acidification and metabolic stress, ultimately inhibiting cancer cell proliferation and survival. nih.govnih.gov

Derivatives of coumarin-3-carboxylic acid have been specifically synthesized and evaluated as potent lactate transport inhibitors for anticancer applications. nih.gov Studies have shown that these compounds can suppress the metabolism of cancer cells and induce apoptosis. nih.gov Given that this compound is a saturated (hydrogenated) analogue of a chloro-substituted coumarin-3-carboxylic acid, it represents a prime candidate for derivatization to create novel and potentially more effective lactate transport inhibitors. The development of such inhibitors is an active area of research for targeting a range of human cancers. nih.gov

NMDAR Modulators

N-Methyl-D-aspartate (NMDA) receptors are critical to synaptic plasticity and function in the brain. Their dysfunction is implicated in numerous neurological and neurodegenerative disorders, including epilepsy, neuropathic pain, and schizophrenia. nih.govnih.gov Consequently, molecules that modulate NMDAR activity are of high therapeutic interest.

Intensive research has demonstrated that coumarin-3-carboxylic acid derivatives can act as potent allosteric modulators of NMDA receptors. nih.govnih.gov Depending on the substitution pattern on the coumarin ring, these compounds can function as either inhibitors or potentiators of NMDAR activity. For example, 6,8-dihalogenated coumarin-3-carboxylic acids are effective inhibitors, while the addition of a 4-methyl group can convert an inhibitor into a potentiator. nih.govnih.gov This makes the core structure an excellent and versatile template for developing new drugs for neurological disorders. This compound serves as a direct structural analogue to these active coumarins, providing a valuable starting point for the synthesis of novel NMDAR modulators.

Therapeutic Target ClassRationale for Use of Chroman ScaffoldKey Related Compounds StudiedReference
Anticancer (Lactate Transport Inhibitors)Analogue of active coumarin-3-carboxylic acids that inhibit MCT1, disrupting cancer cell metabolism.Coumarin-3-carboxylic acid derivatives nih.gov
NMDAR ModulatorsStructural analogue to coumarin-3-carboxylic acids, which are potent allosteric modulators of NMDA receptors.6,8-dibromo-coumarin-3-carboxylic acid (inhibitor), UBP714 (potentiator) nih.govnih.gov
Anti-inflammatory AgentsThe chromone/coumarin scaffold is a known pharmacophore for anti-inflammatory activity.Chromone-2-carboxylic acids, Quinoline-carboxylic acids nih.govnih.gov
5-HT₄ Receptor AgonistsThe chloro-substituted carboxamide motif, derivable from this acid, is relevant in the design of "copride" drug candidates.Donecopride, Flucopride nih.gov

Building Block in Agrochemical Synthesis

The application of heterocyclic compounds is not limited to pharmaceuticals; they are also crucial in the agrochemical industry. Coumarin derivatives, in particular, have been investigated for a range of applications, including as antifungal and antimicrobial agents, demonstrating their utility in crop protection. researchgate.net The synthesis of coumarin analogues and their evaluation for biological activity is an ongoing field of interest for developing new agrochemicals. researchgate.net As a close structural relative, this compound offers a foundational scaffold that can be chemically modified to explore new potential herbicides and fungicides, leveraging the known bioactivity of the core chroman/coumarin structure.

Development of Novel Materials through Functionalization

Beyond biological applications, chromane (B1220400) skeletons are noted for their extensive use in materials science. researchgate.net A key feature enabling this is the carboxylic acid group, which is a highly versatile functional handle for the surface modification of materials, especially nanoparticles. cd-bioparticles.com

The carboxylic acid moiety of this compound can be used to anchor the molecule to the surface of various nanomaterials, such as metal oxides (e.g., TiO₂) or carbon-based nanostructures. This functionalization serves multiple purposes:

Stabilization: The carboxyl group can coordinate to the nanoparticle surface, preventing aggregation and creating stable colloidal suspensions. cd-bioparticles.com

Solubility and Dispersion: It can improve the dispersion of nanoparticles in polar solvents. cd-bioparticles.com

Property Modulation: The attachment of the specific chroman structure can impart new properties to the material, creating novel hybrid materials with tailored optical, electronic, or biological characteristics.

This makes this compound a valuable intermediate for developing advanced materials for use in catalysis, electronics, and biomedical applications.

Broader Research Perspectives and Future Directions

Integration with Continuous Flow Chemistry and Microreactor Technology

The synthesis of carboxylic acids and their derivatives is increasingly benefiting from the adoption of continuous flow chemistry and microreactor technology. durham.ac.ukrsc.org These technologies offer substantial improvements over traditional batch processing by providing superior control over reaction parameters, enhancing safety, and facilitating scalability. durham.ac.ukrug.nl

Continuous flow systems, particularly tube-in-tube gas-permeable membrane reactors, have proven effective for gas-liquid reactions, such as the carboxylation of Grignard reagents with carbon dioxide (CO2) to produce carboxylic acids. durham.ac.uk This method allows for precise control of gas pressure and flow rates, leading to quantitative conversions and enabling straightforward multigram-scale synthesis. durham.ac.uk The enhanced mixing and heat transfer in microreactors can lead to higher selectivity and yields, often under milder conditions, which reduces energy consumption and waste generation. rug.nl

For a compound like 5-Chlorochroman-3-carboxylic acid, shifting from batch to continuous flow synthesis could offer numerous advantages. The technology has been successfully applied to the synthesis of various value-added chemicals, demonstrating its potential to boost production capacity. rug.nl While specific applications to chroman-3-carboxylic acids are still emerging, the established success with other carboxylic acids provides a strong foundation for future development. rsc.org A Chinese patent details a continuous flow method for preparing 2-aryl carboxylic acid compounds using a microchannel reactor, highlighting the industrial interest in this technology. google.com The use of 3D printing to rapidly prototype and fabricate microreactors from materials like acid-resistant stainless steel further lowers the barrier to adopting this technology for specialized chemical synthesis. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow SynthesisPotential Advantage for this compound Synthesis
Process ControlDifficult to maintain uniform temperature and concentration.Precise control over temperature, pressure, and residence time. durham.ac.ukrsc.orgImproved yield and purity, reduced side-product formation.
SafetyHandling large volumes of hazardous reagents poses risks. Exothermic reactions can be difficult to control.Small reaction volumes enhance safety. Superior heat dissipation prevents thermal runaways. rug.nlSafer handling of reactive intermediates and reagents.
ScalabilityScaling up can be complex and non-linear, often requiring re-optimization.Scalability is achieved by running the system for longer periods or by parallelization ("numbering-up"). durham.ac.ukSeamless transition from laboratory-scale research to pilot or industrial production.
EfficiencyOften involves multiple manual steps for work-up and purification.Can be integrated with in-line purification and analysis, leading to higher throughput. durham.ac.ukrsc.orgAccelerated synthesis and optimization cycles.
Reagent UsageMay require a large excess of reagents.Stoichiometric amounts of reagents can often be used due to efficient mixing. rug.nlReduced cost and waste.

Biocatalysis and Enzymatic Transformations Involving Chroman-3-carboxylic Acids

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can provide access to enantiomerically pure compounds, which is crucial for pharmaceutical applications. Research into the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using esterases has demonstrated the potential of this approach within the chroman family. rsc.org In that study, two different esterases were used to sequentially resolve the (S) and (R)-enantiomers with high enantiomeric excess (>99% and 95-96%, respectively). rsc.org

This success suggests that similar enzymatic strategies could be developed for the stereoselective synthesis or resolution of this compound. The search for suitable enzymes, such as lipases, esterases, or oxidoreductases, could be accelerated through screening of microbial diversity or protein engineering.

Furthermore, green chemistry protocols using biological catalysts are emerging. For instance, an efficient synthesis of coumarin-3-carboxylic acid derivatives has been developed using waste curd water, which acts as a natural acidic catalyst. eurjchem.com This highlights a move towards more sustainable and environmentally benign synthetic methods that could be adapted for chroman-based systems.

Table 2: Examples of Biocatalysis in Chroman and Coumarin (B35378) Carboxylic Acid Synthesis

Catalyst/SystemSubstrateTransformationProductKey FindingReference
Esterase (EstS)(±)-methyl 6-fluoro-chroman-2-carboxylateEnzymatic Resolution (Hydrolysis)(S)-6-fluoro-chroman-2-carboxylic acidProduced with >99% enantiomeric excess. rsc.org
Esterase (EstR)(±)-methyl 6-fluoro-chroman-2-carboxylateEnzymatic Resolution (Hydrolysis)(R)-6-fluoro-chroman-2-carboxylic acidProduced with 95-96% enantiomeric excess. rsc.org
Waste Curd Water2-hydroxybenzaldehydes and dimethyl malonateCatalytic CondensationCoumarin-3-carboxylic acid derivativesAn efficient and green protocol using a biological catalyst and solvent. eurjchem.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The carboxylic acid group in chromone-3-carboxylic acids (precursors to chroman-3-carboxylic acids) activates the adjacent double bond, and its ability to be removed via decarboxylation opens up new synthetic pathways. researchgate.net Recent research has focused on leveraging this reactivity through photoredox catalysis to forge new bonds and create complex molecules under mild conditions. researchgate.netnih.gov

Visible-light-mediated doubly decarboxylative Giese reactions have been used to synthesize 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. rsc.org In these reactions, one decarboxylation initiates the formation of an alkyl radical, which then adds to the activated double bond of a coumarin-3-carboxylic or chromone-3-carboxylic acid, followed by a second decarboxylation to yield the final product. rsc.org Similarly, a decarboxylative photocatalytic reductive arylation of coumarin-3-carboxylic acids has been developed to produce biologically relevant 4-substituted-chroman-2-ones. acs.org

Beyond decarboxylative coupling, the chromone-3-carboxylic acid scaffold can undergo ring transformations when treated with various nucleophiles. researchgate.net Reaction with primary or secondary amines can lead to ring-opening followed by decarboxylation and re-cyclization to form different heterocyclic structures, such as enaminones. researchgate.net These novel reactivity patterns significantly expand the synthetic utility of the chroman core and could be applied to this compound to generate diverse libraries of new compounds for biological screening.

Table 3: Novel Transformations of Chromone (B188151)/Coumarin-3-Carboxylic Acids

Reaction TypeKey Reagents/ConditionsStarting Material ClassProduct ClassSignificanceReference
Doubly Decarboxylative Giese ReactionVisible light, photoredox catalyst, N-(acyloxy)phthalimidesCoumarin-3-carboxylic acids, Chromone-3-carboxylic acids4-substituted-chroman-2-ones, 2-substituted-chroman-4-onesForms C-C bonds at the C4 or C2 position via a radical pathway. rsc.org
Decarboxylative Reductive AzaarylationVisible light, fac-Ir(ppy)3, (cyano)azaarenesCoumarin-3-carboxylic acids4-substituted-chroman-2-onesIntroduces aza-aromatic moieties, relevant for medicinal chemistry. acs.org
Ring TransformationPrimary or secondary amines, heatChromone-3-carboxylic acidEnaminonesTransforms the pyrone ring into different nitrogen-containing heterocycles. researchgate.net
Decarboxylative Michael Reactionα-substituted azlactonesChromone-3-carboxylic acidsChromanones with an azlactone unitCreates complex chromanones bearing amino acid precursors. researchgate.net

Application of Machine Learning and Artificial Intelligence in Chemical Discovery and Synthesis Design Pertaining to Chroman Systems

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by accelerating discovery, optimizing synthesis, and predicting molecular properties. thegradient.pubmdpi.com These computational tools can be applied to chroman systems, including this compound, in several ways.

Synthesis Design: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic routes. strategicallies.co.ukresearchgate.net For a target like this compound, ML models could identify the most effective starting materials and reaction conditions, potentially reducing the time and resources spent on empirical optimization. strategicallies.co.uk

Discovery of New Molecules: Generative AI algorithms can design new chroman derivatives with desired properties. thegradient.pub By learning from existing data on structure-activity relationships, these models can suggest novel substitutions on the chroman ring that might enhance biological activity. A recent study on chroman derivatives as PD-1/PD-L1 inhibitors utilized molecular dynamics simulations to predict binding affinities, showcasing the power of computational methods in drug design. nih.gov

Process Automation: The integration of AI with robotic systems, creating "self-driving laboratories," can automate the entire discovery cycle (Design-Make-Test). strategicallies.co.ukeuropeanscientist.com An AI algorithm can propose a reaction, a robot can perform it, and the results can be fed back to the AI to refine the next experiment. newswise.com The RoboChem platform, for example, has demonstrated the ability to outperform human chemists in optimizing reactions, suggesting its future applicability to complex scaffolds like chromans. europeanscientist.comnewswise.com

Table 4: Application of AI/ML in the Chemical Discovery Cycle

Discovery StageAI/ML ApplicationExample/Potential for Chroman SystemsReference
DesignGenerative models design novel molecules; predictive models forecast properties (e.g., toxicity, solubility).Design new this compound derivatives with enhanced therapeutic potential. Predict binding affinity to a target protein. strategicallies.co.uknih.gov
MakeComputer-Aided Synthesis Planning (CASP) predicts optimal reaction pathways. AI can optimize reaction conditions.Propose the most efficient, cost-effective, and sustainable synthesis route for this compound. strategicallies.co.ukresearchgate.net
TestAI-driven automation ("self-driving labs") performs high-throughput screening and reaction optimization.Use a robotic platform like RoboChem to rapidly test and optimize the synthesis of a library of chroman derivatives. europeanscientist.comnewswise.com

Q & A

Q. What are the standard synthetic routes for 5-Chlorochroman-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted phenolic precursors with chlorinated carboxylic acid derivatives. Key steps include acid-catalyzed cyclization (e.g., using H₂SO₄ or PPA) and halogenation via electrophilic substitution. Yield optimization requires precise control of temperature (70–90°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of chlorinating agents (e.g., Cl₂ gas or SOCl₂). Impurities like unreacted intermediates are common; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% threshold).
  • NMR (¹H and ¹³C) to confirm the chroman ring system and carboxylic acid moiety. Key signals include δ ~2.8 ppm (C3-CH₂) and δ ~170 ppm (carboxylic acid carbonyl).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M-H]⁻ at m/z 214.6) .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (N₂ or Ar) at -20°C. Avoid prolonged exposure to light, as UV irradiation may degrade the chroman ring. Stability studies show <5% decomposition after 6 months under these conditions .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric forms. For example, carboxylic acid proton signals (δ ~12 ppm) may shift in DMSO due to hydrogen bonding. To resolve conflicts:

  • Replicate experiments using identical solvents and equipment (e.g., 500 MHz NMR).
  • Compare with computational predictions (DFT-based NMR chemical shift calculations).
  • Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What experimental strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Chiral resolution can be achieved via:

  • Catalytic asymmetric cyclization : Use chiral Lewis acids (e.g., BINOL-derived catalysts) to induce stereoselectivity at C3.
  • Kinetic resolution : Employ enzymes (lipases or esterases) to hydrolyze racemic mixtures selectively.
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How do researchers design toxicity assays for this compound while addressing conflicting ecotoxicology data?

Conflicting data may stem from assay variability (e.g., cell lines vs. in vivo models). A tiered approach is recommended:

  • In vitro : Test cytotoxicity (MTT assay) in human hepatocyte (HepG2) and renal (HEK293) cell lines.
  • In vivo : Use zebrafish embryos (OECD TG 236) for acute toxicity (LC₅₀ determination).
  • Address discrepancies by standardizing exposure durations and solvent controls (e.g., DMSO ≤0.1%) .

Q. What methodologies are effective for analyzing degradation pathways of this compound in environmental matrices?

Use LC-MS/MS to identify degradation products in simulated sunlight (Xe lamp) and microbial-rich conditions. Key steps:

  • Photolysis : Monitor dechlorination products (e.g., chroman-3-carboxylic acid) via m/z shifts.
  • Biodegradation : Incubate with soil microbiota (OECD 307 guideline); extract metabolites using SPE cartridges.
  • Quantify half-lives (t₁/₂) using first-order kinetic models .

Methodological Guidance

Q. How should researchers structure a manuscript reporting novel derivatives of this compound?

Follow the IMRaD framework:

  • Introduction : Highlight gaps in chroman-based drug discovery and rationale for substitution at C5.
  • Methods : Detail synthetic protocols, including exact molar ratios and purification gradients.
  • Results : Use tables to compare yields, spectral data, and bioactivity (IC₅₀ values).
  • Discussion : Contrast findings with prior work, addressing anomalies (e.g., unexpected regioselectivity) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀ calculations. Validate with ANOVA for inter-group variability and post-hoc tests (Tukey’s HSD). Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons .

Q. How can machine learning tools enhance QSAR modeling for this compound analogs?

Train models (e.g., Random Forest, SVM) on datasets combining structural descriptors (LogP, topological polar surface area) and bioactivity data. Validate using k-fold cross-validation (k=5) and external test sets. Open-source tools like KNIME or Python’s scikit-learn are recommended for feature selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.